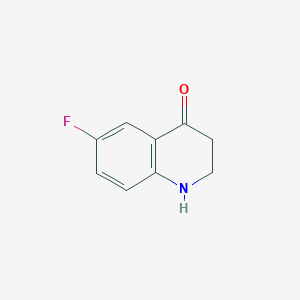

6-Fluoro-2,3-dihydroquinolin-4(1H)-one

Übersicht

Beschreibung

6-Fluoro-2,3-dihydroquinolin-4(1H)-one is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.167. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

6-Fluoro-2,3-dihydroquinolin-4(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

The synthesis of this compound can be achieved through a multi-step process involving the reaction of para-fluoroaniline with acrylic acid, followed by cyclization and halogenation. The yield of the compound can reach up to 80% under optimized conditions .

Synthesis Overview

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Para-fluoroaniline + Acrylic acid | Michael addition | - |

| 2 | Intermediate product | Cyclization | 80 |

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting cell proliferation in lung (A549) and leukemia (K562) cell lines with IC50 values ranging from 1.539 μM to 1.732 μM .

Mechanism of Action

The anticancer activity is believed to stem from the compound's ability to interact with specific molecular targets within cancer cells. Molecular docking studies suggest that it binds effectively at the active sites of enzymes involved in cancer progression, such as EGFRK (Epidermal Growth Factor Receptor Kinase), indicating its potential as a therapeutic agent .

Study on Linomide Derivatives

A study focused on analogs similar to Linomide found that compounds with structural similarities to this compound exhibited enhanced anticancer activity. The study utilized MTT assays and molecular docking to evaluate cytotoxicity and binding affinity, respectively .

Antiproliferative Activity

In another investigation, novel quinoline derivatives were synthesized and tested for their antiproliferative effects. The lead compound demonstrated superior activity with IC50 values significantly lower than those of established chemotherapeutics, highlighting the potential of quinoline derivatives in cancer treatment .

Comparative Analysis of Related Compounds

To better understand the efficacy of this compound, it is useful to compare it with other quinoline derivatives:

| Compound Name | IC50 (μM) | Target Cell Line |

|---|---|---|

| This compound | 1.539 | A549 |

| Standard Paclitaxel | 0.3 | A549 |

| Compound 8e | 0.03 | H460 |

Wissenschaftliche Forschungsanwendungen

Biological Activities

6-Fluoro-2,3-dihydroquinolin-4(1H)-one has been investigated for several biological activities:

1. Antimicrobial Activity

- Research has shown that derivatives of quinolinones exhibit potent antibacterial properties. For instance, modifications at various positions on the quinoline ring have been linked to enhanced activity against resistant strains of bacteria such as Escherichia coli and Klebsiella pneumoniae .

2. Antimalarial Properties

- The compound has been studied as part of a series of endochin-like quinolones that target the Plasmodium falciparum cytochrome bc1 complex. These compounds demonstrated significant efficacy against malaria in vitro and in vivo . The structural modifications, including fluorination, have been shown to improve metabolic stability and activity .

3. Anti-inflammatory Effects

- Similar compounds have demonstrated anti-inflammatory properties by modulating pathways involved in inflammation. For instance, tetrahydroquinoline derivatives have been reported to reduce inflammatory responses in animal models through selective phosphodiesterase inhibition .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound and its derivatives in clinical settings:

Eigenschaften

IUPAC Name |

6-fluoro-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSMXKUXNFFCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.